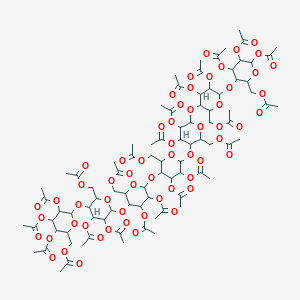

Maltoheptaose tricosaacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C88H118O59/c1-31(89)112-24-54-61(119-38(8)96)68(120-39(9)97)76(128-47(17)105)83(136-54)143-63-56(26-114-33(3)91)138-85(78(130-49(19)107)70(63)122-41(11)99)145-65-58(28-116-35(5)93)140-87(80(132-51(21)109)72(65)124-43(13)101)147-67-60(30-118-37(7)95)141-88(81(133-52(22)110)74(67)126-45(15)103)146-66-59(29-117-36(6)94)139-86(79(131-50(20)108)73(66)125-44(14)102)144-64-57(27-115-34(4)92)137-84(77(129-48(18)106)71(64)123-42(12)100)142-62-55(25-113-32(2)90)135-82(134-53(23)111)75(127-46(16)104)69(62)121-40(10)98/h54-88H,24-30H2,1-23H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHZTOMVTDULCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C88H118O59 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2119.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Thioglycoside Synthesis:the Glycosyl Bromide Intermediate Can Be Further Reacted with a Sulfur Nucleophile, Such As Potassium Thioacetate, to Form a Thioglycoside.nih.govthioglycosides Are Stable Yet Easily Activated Glycosyl Donors, Making Them Highly Valuable in Modern Oligosaccharide Synthesis, Including in Reactivity Based One Pot Strategies.nih.govpnas.org

A summary of these transformations is presented below.

| Transformation | Reagents | Intermediate Product | Subsequent Use |

| Anomeric Deacetylation | Imidazole or MgO/MeOH researchgate.neturmia.ac.ir | 1-Hydroxy maltoheptaose (B131047) docosaacetate | Formation of glycosyl donors (e.g., trichloroacetimidates) researchgate.net |

| Anomeric Bromination | HBr in Acetic Acid nih.gov | α-Maltoheptaosyl bromide peracetate | Glycosylation reactions, synthesis of thioglycosides nih.gov |

| Thioglycoside Formation | Potassium thioacetate (B1230152) (from bromide) nih.gov | Acetyl-protected maltoheptaose thiolate | Glycosylation donor in complex oligosaccharide synthesis nih.govpnas.org |

| Glycosyl Iodide Formation | Reagents to form iodides from acetylated sugars nih.gov | Peracetylated glycosyl iodide | Functionalization and conjugation reactions nih.gov |

Reactivity and Reaction Mechanisms of Maltoheptaose Tricosaacetate

Hydrolytic Stability and Mechanisms of Acetate (B1210297) Groups in Maltoheptaose (B131047) Tricosaacetate (e.g., acidic, enzymatic hydrolysis)

The twenty-three acetate groups in maltoheptaose tricosaacetate are esters and, as such, are susceptible to hydrolysis under both acidic and enzymatic conditions, which cleaves them to yield acetic acid and the parent maltoheptaose. smolecule.com The stability of these groups is highly dependent on the reaction conditions, and selective cleavage is often a critical step in synthetic pathways.

Acidic Hydrolysis: Under acidic conditions, the acetyl groups can be removed. smolecule.comacs.org The mechanism involves the protonation of the carbonyl oxygen of the acetyl group, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to release acetic acid and the free hydroxyl group. Strong acids like sulfuric acid or perchloric acid in the presence of acetic anhydride (B1165640) (a process known as acetolysis) can also cleave the glycosidic bonds, as seen in the ring-opening of cyclodextrins to produce peracetylated maltooligosaccharides. mdpi.com Milder acidic conditions, such as using dry HCl generated in situ from acetyl chloride and methanol, can achieve more chemoselective deacetylation of acetylated carbohydrates. acs.org

Enzymatic Hydrolysis: Enzymatic hydrolysis offers a milder and more regioselective alternative to chemical methods. researchgate.net Lipases, such as those from Aspergillus niger, are particularly effective in catalyzing the deacetylation of peracetylated oligosaccharides. researchgate.netresearchgate.net These enzymes often exhibit high regioselectivity, preferentially hydrolyzing the ester at the anomeric (C-1) position. researchgate.net This selectivity is invaluable for synthesizing oligosaccharide building blocks where a free anomeric hydroxyl group is needed for subsequent glycosylation reactions. researchgate.netresearchgate.net Studies on peracetylated disaccharides have shown that lipases can exclusively afford the corresponding heptaacetates with a free hydroxyl group at C-1 in high yields. researchgate.net The reaction is typically performed in aqueous buffers, sometimes with an organic co-solvent to improve substrate solubility. researchgate.net Other enzymes, such as glucoamylases and α-amylases, are known to hydrolyze the α-1,4-glycosidic linkages of the maltoheptaose backbone itself, breaking the oligosaccharide down into smaller units, eventually leading to glucose. plos.orgasm.org

| Hydrolysis Method | Reagents/Enzyme | Selectivity | Typical Products |

| Acidic Hydrolysis | Aqueous HCl acs.org | Chemoselective deacetylation | Partially or fully deacetylated maltoheptaose |

| Acetolysis | Ac₂O / H₂SO₄ or FeCl₃ mdpi.com | Glycosidic bond cleavage | Peracetylated maltooligosaccharides of varying lengths |

| Enzymatic Hydrolysis | Aspergillus niger lipase (B570770) researchgate.net | Regioselective (typically C-1) | 1-Hydroxy maltoheptaose docosaacetate |

| Enzymatic Hydrolysis | Glucoamylase plos.org | Glycosidic bond cleavage | Glucose |

Reductive Cleavage of Acetyl Groups from this compound

Reductive cleavage provides an alternative method for the deprotection of acetyl groups, yielding the parent maltoheptaose. smolecule.com This approach can offer different selectivity compared to hydrolytic methods. A notable method involves the use of diisobutylaluminium hydride (DIBAL-H) in combination with a zirconocene (B1252598) dichloride (Cp₂ZrCl₂) catalyst. organic-chemistry.org This system has been shown to promote the regioselective reductive cleavage of primary acetates on a wide range of substrates, including complex carbohydrates. organic-chemistry.org The reaction proceeds via a hydroalumination of the ester's C=O bond, catalyzed by the zirconocene species, leading to the formation of an intermediate that is subsequently hydrolyzed to release the alcohol. organic-chemistry.org This method is valued for its high tolerance of other functional groups commonly found in natural products. organic-chemistry.org

| Reagent System | Selectivity | Key Features |

| Cp₂ZrCl₂ / DIBAL-H | Regioselective for primary acetates organic-chemistry.org | High functional group tolerance; mild conditions. organic-chemistry.org |

Further Esterification Reactions at Residual Hydroxyl Groups or for Derivatization

While this compound is fully acetylated, related, partially acetylated derivatives can undergo further esterification at the remaining free hydroxyl groups. smolecule.com More commonly, the peracetylated compound is used as a starting point for derivatization, often involving an initial selective deacetylation to unmask a reactive hydroxyl group.

A key strategy involves the regioselective enzymatic synthesis of sugar esters. For instance, maltoheptaose can be directly esterified with a fatty acid, such as palmitic acid, using a lipase catalyst (e.g., lipase B from Candida antarctica). researchgate.netnih.gov NMR and enzymatic analyses have confirmed that this esterification occurs selectively at the C-6 primary hydroxyl group of the glucose unit at the reducing end, yielding a maltoheptaose-palmitate monoester. nih.gov Such sugar esters are of interest for their properties as biodegradable nonionic surfactants and emulsifiers. researchgate.netnih.gov

Another powerful derivatization pathway begins with the conversion of per-O-acetylated oligosaccharides into reactive glycosyl donors. For example, they can be transformed into glycosyl iodides, which serve as versatile intermediates. nih.gov The terminal iodide acts as a chemical handle for further modifications, such as conversion to an azide, which can then participate in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to create multivalent glycoconjugates. nih.gov

Other Chemical Transformations and Reaction Pathways Involving this compound

Beyond deacetylation and esterification, this compound can undergo several other important chemical transformations, primarily to activate the anomeric position for use in glycosylation reactions.

Supramolecular Chemistry and Self Assembly of Maltoheptaose Tricosaacetate Based Systems

Principles of Self-Assembly in Acetylated Oligosaccharide Systems

The self-assembly of acetylated oligosaccharides is a process driven by the spontaneous organization of individual molecules into structurally well-defined and stable arrangements. acs.orgnih.gov This phenomenon is rooted in the amphiphilic nature of these molecules, where distinct hydrophobic and hydrophilic regions dictate their behavior in a given solvent environment. The acetylation of hydroxyl groups on the oligosaccharide backbone significantly alters its solubility and intermolecular interaction profile. rsc.orgresearchgate.netrsc.org

Systematic studies on synthetic oligosaccharides have confirmed that variations in chain length and modification patterns significantly impact the resulting material morphology. nih.govacs.orgresearchgate.net This underscores the principle that fine-tuning the molecular structure allows for the creation of novel carbohydrate materials with tailored properties. nih.govacs.orgresearchgate.net

Non-Covalent Interactions Governing the Assembly of Maltoheptaose (B131047) Tricosaacetate Structures

The formation and stability of supramolecular structures derived from maltoheptaose tricosaacetate are governed by a symphony of non-covalent interactions. These forces, while individually weaker than covalent bonds, collectively provide the necessary energy to drive the self-assembly process. mdpi.com

Key Non-Covalent Interactions:

| Interaction Type | Description | Role in Assembly |

| Hydrophobic Interactions | The tendency of nonpolar acetyl groups to aggregate in aqueous solution to minimize contact with water. researchgate.netnih.gov | A primary driving force for the initial aggregation and formation of the core of self-assembled structures. researchgate.netnih.gov |

| Hydrogen Bonding | The electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. nih.gov | While acetylation reduces the number of hydroxyl groups available for hydrogen bonding, remaining and newly formed hydrogen bonds contribute to the specificity and stability of the final architecture. nih.gov |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. | These forces contribute to the overall cohesion and packing of the molecules within the assembled structure. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | While less prominent in this compound itself, this interaction can be significant if aromatic moieties are introduced. acs.orgresearchgate.net |

The interplay of these interactions is crucial. For instance, while hydrophobic forces may initiate aggregation, hydrogen bonds can direct the specific arrangement of the molecules into more ordered structures. The weakness of these individual interactions also imparts a degree of reversibility and responsiveness to the assembled systems. researchgate.net

Formation of Ordered Supramolecular Structures and Architectures by this compound

The self-assembly of acetylated oligosaccharides can lead to a variety of ordered supramolecular architectures. Research on analogous systems suggests that this compound could form structures such as micelles, vesicles, and nanofibers, depending on the conditions. acs.orgresearchgate.net

Micelles: These are spherical aggregates with a hydrophobic core composed of the acetyl groups and a hydrophilic shell. They form above a certain concentration known as the critical micelle concentration (CMC).

Vesicles: These are bilayered, hollow spheres that can encapsulate an aqueous volume. Their formation is favored by molecules with a specific geometry that allows for packing into a curved bilayer.

Nanofibers: These are elongated, high-aspect-ratio structures that can form through the hierarchical assembly of smaller units.

Studies on other synthetic oligosaccharides have demonstrated the formation of nanoparticles, nanospheres, rods, and toroid structures. acs.orgresearchgate.net The final morphology is highly dependent on factors like the method of preparation (e.g., slow dialysis versus fast solvent switch), the solvent used, and the specific chemical structure of the oligosaccharide. acs.orgresearchgate.net

Investigating Self-Assembly Kinetics and Thermodynamics of this compound Systems

Understanding the kinetics and thermodynamics of self-assembly is essential for controlling the formation and properties of the resulting supramolecular structures.

Thermodynamics of self-assembly addresses the stability of the final assembled state. The process is spontaneous if the change in Gibbs free energy (ΔG) is negative. This is influenced by changes in enthalpy (ΔH) and entropy (ΔS). The hydrophobic effect, a key driver, is largely entropy-driven. researchgate.net

Kinetics of self-assembly concerns the rate and pathway of the assembly process. This can range from very fast, diffusion-controlled aggregation to slower, multi-step processes involving the formation of intermediate structures. Techniques such as spectroscopy, microscopy, and light scattering can be employed to monitor the assembly process over time.

The study of molecular clusters generated through vacuum adiabatic expansion of liquid droplets containing acid and base molecules has provided insights into how non-covalent interactions control molecular self-assembly. rsc.org This type of approach could potentially be adapted to investigate the early stages of this compound assembly.

Applications in Engineered Supramolecular Materials and Assemblies

The ability of acetylated oligosaccharides like this compound to self-assemble into well-defined nanostructures opens up possibilities for their use in engineered supramolecular materials. acs.orgresearchgate.net These materials can be designed to be biocompatible, biodegradable, and stimuli-responsive. researchgate.net

Potential Applications:

| Application Area | Description |

| Drug Delivery | The hydrophobic cores of micelles and the aqueous interiors of vesicles formed from this compound could serve as reservoirs for encapsulating and delivering therapeutic agents. |

| Biomaterials | The self-assembled structures could be used as scaffolds for tissue engineering, mimicking the extracellular matrix. researchgate.net |

| Nanoscience | The formation of ordered nanostructures provides a bottom-up approach to creating novel nanomaterials with tailored optical or electronic properties. nih.gov |

| Biocatalysis | Engineered acyltransferases can be used for the efficient acetylation of sugars in an aqueous environment, suggesting a pathway for the enzymatic synthesis and modification of these self-assembling systems. researchgate.netacs.org |

The development of peptide-based supramolecular systems chemistry offers a parallel and potentially synergistic field, where the principles of self-assembly are harnessed to create complex, functional systems. acs.org The insights gained from these studies can inform the design and application of this compound-based materials.

Enzymatic Interactions and Degradation Pathways of Maltoheptaose Tricosaacetate

Identification of Enzymes Capable of Degrading Maltoheptaose (B131047) Tricosaacetate (e.g., esterases, amylases)

The degradation of maltoheptaose tricosaacetate is not accomplished by a single enzyme but requires the synergistic action of at least two main types of hydrolases: esterases and amylases. The heavy acetylation of the maltoheptaose backbone sterically hinders the access of amylases to the glycosidic linkages. frontiersin.org Therefore, a preliminary deacetylation step is essential.

Esterases: The first crucial step is the removal of the acetate (B1210297) groups, a reaction catalyzed by carbohydrate esterases (CEs). Specifically, acetyl esterases (EC 3.1.1.72) are responsible for hydrolyzing the ester bonds between the sugar moieties and the acetyl groups. frontiersin.orgmdpi.com While research directly on this compound is limited, studies on analogous acetylated polysaccharides like xylan (B1165943) show that enzymes from various CE families (CE1, CE2, CE3, CE4, CE5) are capable of this deacetylation. frontiersin.org These enzymes release acetic acid and progressively expose the hydroxyl groups of the maltoheptaose core. annualreviews.org

Amylases: Once the acetate groups are sufficiently removed, the exposed α-(1,4)-glycosidic bonds of the maltoheptaose backbone become accessible to amylolytic enzymes. mdpi.com Several types of amylases can then hydrolyze the polysaccharide chain:

α-Amylases (EC 3.2.1.1): These are endo-acting enzymes that randomly cleave internal α-1,4-glycosidic linkages, breaking down maltoheptaose into a mixture of smaller maltooligosaccharides, such as maltotriose, maltotetraose, and maltose (B56501). mdpi.comomicsonline.org

β-Amylases (EC 3.2.1.2): These are exo-acting enzymes that hydrolyze α-1,4-glycosidic bonds from the non-reducing end, producing successive maltose units. omicsonline.org

Glucoamylases (EC 3.2.1.3): Also known as amyloglucosidase, this exo-acting enzyme cleaves successive glucose units from the non-reducing end. omicsonline.org

Maltohexaose/Maltoheptaose-forming Amylases: Specific amylases are known to produce maltooligosaccharides of a particular length, such as maltoheptaose, from starch and could potentially act on the deacetylated backbone. boku.ac.at

The table below summarizes the key enzyme classes involved in the degradation of this compound.

| Enzyme Class | EC Number | Action | Substrate | Products |

| Acetyl Esterase | 3.1.1.72 | Hydrolyzes ester linkages | Acetate groups on the maltoheptaose backbone | Maltoheptaose, Acetic Acid |

| α-Amylase | 3.2.1.1 | Cleaves internal α-1,4-glycosidic bonds | Deacetylated Maltoheptaose | Maltose, Maltotriose, other oligosaccharides |

| β-Amylase | 3.2.1.2 | Cleaves α-1,4-glycosidic bonds from the non-reducing end | Deacetylated Maltoheptaose | Maltose |

| Glucoamylase | 3.2.1.3 | Cleaves α-1,4-glycosidic bonds from the non-reducing end | Deacetylated Maltoheptaose | Glucose |

Mechanisms of Enzymatic Hydrolysis of Acetate and Glycosidic Bonds in this compound

The complete enzymatic breakdown of this compound follows a sequential pathway involving two distinct hydrolytic mechanisms.

Nucleophilic Attack: The serine residue in the enzyme's active site, activated by the histidine, acts as a nucleophile and attacks the carbonyl carbon of an acetate group on the this compound molecule.

Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the enzyme's active site.

Release of the Sugar and Formation of an Acyl-Enzyme Intermediate: The intermediate collapses, leading to the cleavage of the ester bond. The deacetylated portion of the sugar is released, and the acetyl group remains covalently bonded to the serine residue, forming an acyl-enzyme intermediate.

Deacetylation of the Enzyme: A water molecule, activated by the histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate.

Release of Acetic Acid and Enzyme Regeneration: This final intermediate collapses, releasing acetic acid and regenerating the active site of the enzyme for another catalytic cycle.

Mechanism of Glycosidic Bond Hydrolysis by α-Amylase: Once deacetylation has occurred, α-amylases can access and cleave the α-(1,4)-glycosidic bonds that link the glucose units. These enzymes are glycoside hydrolases (GH) and typically operate via a double displacement mechanism that retains the anomeric configuration:

Glycosylation: A nucleophilic carboxylate group (e.g., from an aspartate or glutamate (B1630785) residue) in the enzyme's active site attacks the anomeric carbon (C1) of a glucose unit. Simultaneously, a second acidic carboxylate group protonates the glycosidic oxygen, leading to the cleavage of the bond and the release of the departing sugar chain segment (the reducing end). This forms a covalent glycosyl-enzyme intermediate.

Deglycosylation: A water molecule, activated by the now basic second carboxylate group, attacks the anomeric carbon of the glycosyl-enzyme intermediate. This hydrolyzes the intermediate, releasing the second sugar fragment with a newly formed hydroxyl group and regenerating the enzyme's active site.

This process is repeated along the maltoheptaose chain, breaking it down into smaller oligosaccharides. omicsonline.org

Factors Influencing Enzymatic Degradation Rates of this compound

The efficiency and rate of this compound degradation are subject to several influencing factors, related to both the substrate's structure and the surrounding environmental conditions.

Structural Modifications:

Regioselectivity of Acetylation: The specific location of any remaining acetyl groups on the glucose rings can influence the binding and activity of amylases. The inherent flexibility of the maltoheptaose backbone can lead to preferential acetylation at certain hydroxyl groups during synthesis, which in turn could affect the pattern of enzymatic deacetylation. annualreviews.org

Environmental Conditions:

pH: Both esterases and amylases exhibit optimal activity within specific pH ranges. Deviations from the optimal pH can lead to changes in the ionization state of amino acid residues in the active site, reducing or inhibiting enzyme activity. For instance, a novel amylase from Alcaligenes species shows a wide optimum pH range of 5.5 to 8.0. boku.ac.at

Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. The optimal temperature for amylases can vary widely depending on the source organism, with some having high thermal stability for industrial applications. boku.ac.at

Enzyme Concentration: The concentration of both esterases and amylases will directly affect the reaction rate, assuming the substrate is not limiting.

Substrate Concentration: At low concentrations, the reaction rate is proportional to the substrate concentration. However, at high concentrations, the enzyme becomes saturated, and the rate reaches a maximum (Vmax).

The table below illustrates typical factors affecting the activity of relevant enzymes.

| Factor | Effect on Degradation Rate | Example |

| Degree of Acetylation | Inverse relationship; higher acetylation reduces accessibility for amylases. | Acetylxylan esterases must remove acetyl groups before xylanases can efficiently degrade the xylan backbone. frontiersin.org |

| Temperature | Activity increases to an optimum, then rapidly decreases due to denaturation. | An amylase from Alcaligenes has an optimum temperature of around 70°C. boku.ac.at |

| pH | Bell-shaped activity curve with a specific optimal pH range. | The same Alcaligenes amylase is stable in a pH range of 6.0 to 10.0. boku.ac.at |

Role of this compound in Bioremediation and Biotransformation Studies

Direct research detailing the application of this compound in bioremediation and biotransformation is not extensively documented in publicly available literature. However, based on its chemical structure and degradation products (maltoheptaose and acetate), its potential role can be inferred.

Potential in Bioremediation: Bioremediation processes often rely on stimulating native microbial communities by providing them with a carbon and energy source. mdpi.com

Carbon Source: Upon degradation, this compound releases maltoheptaose and acetate. Both simple sugars and acetate can serve as effective electron donors and carbon sources for various microorganisms. mdpi.com For example, acetate has been used to stimulate microbial activity for the removal of nitrates and the immobilization of actinides in contaminated groundwater. mdpi.com

Controlled Release: The acetylated form is more hydrophobic and less water-soluble than pure maltoheptaose. This property could potentially be exploited for a slow, controlled release of the fermentable sugar and acetate upon enzymatic action in a bioremediation environment, providing a long-term nutrient source for degrading microbes. Chemical modifications like acetylation are known to slow the initiation of degradation of natural fibers.

Potential in Biotransformation: Biotransformation involves using enzymes or whole organisms to convert one chemical compound into another, often more valuable, product.

Precursor for Oligosaccharide Production: The enzymatic deacetylation of this compound yields maltoheptaose. Maltoheptaose itself is a valuable maltooligosaccharide that can be used as a substrate for other enzymatic reactions. For instance, amylases can be used to convert it into specific, high-value oligosaccharides or it could be used in transglycosylation reactions to synthesize novel carbohydrate derivatives.

Platform Chemical Production: The degradation products, glucose (from complete hydrolysis) and acetic acid, are fundamental platform chemicals. They can be fermented by various microorganisms to produce a wide range of bio-based products, including biofuels and organic acids.

While these applications are plausible, dedicated studies are required to validate the efficacy and practicality of using this compound for these specific purposes.

Applications of Maltoheptaose Tricosaacetate As a Research Probe and in Advanced Materials Science

Utilization as a Biochemical Probe in Proteomics and Glycomics Research

While not typically used as a direct probe in its fully acetylated form, maltoheptaose (B131047) tricosaacetate serves as a critical precursor for the synthesis of tailored biochemical probes for proteomics and glycomics. The acetyl groups act as protecting groups, masking the reactive hydroxyls of the maltoheptaose backbone. This allows for specific chemical modifications at other points of the molecule.

Following these modifications, the acetyl groups can be removed under basic conditions (e.g., using sodium methoxide (B1231860) in methanol) to reveal the native maltoheptaose structure. This process is fundamental to creating complex glycoconjugates, such as glycolipids or glycoproteins, which are then used to probe biological systems. For instance, maltoheptaose-derivatized molecules are used to create surfaces that mimic the cellular glycocalyx, enabling the study of carbohydrate-binding proteins (lectins) and their roles in cellular recognition and signaling. The liposomes created from its derivatives function as probes to investigate interactions with bacteria and specific proteins. nih.gov

Role in Investigating Carbohydrate-Protein Interactions and Biological Recognition Mechanisms

Carbohydrate-protein interactions are central to countless biological events, including cell-cell recognition, immune responses, and pathogen infection. nih.gov However, the binding affinity of a single carbohydrate to a protein is often weak, with dissociation constants typically in the millimolar range. nih.govharvard.edu Nature overcomes this low affinity through multivalency, where multiple carbohydrates are presented simultaneously, leading to a significant increase in binding strength (avidity).

Maltoheptaose tricosaacetate is an ideal starting material for creating multivalent systems to study these interactions. A key example is its use in the synthesis of maltoheptaose-presenting glycoliposomes. nih.gov In one study, after deacetylation and conjugation to a lipid anchor, the resulting maltoheptaose derivative was incorporated into liposomes. These glycoliposomes presented a high density of maltoheptaose on their surface, mimicking the multivalent presentation on a cell. nih.govnih.gov

The resulting multivalent glycoliposomes were then used to investigate binding with the lectin Concanavalin A. The study revealed a dramatic enhancement in binding affinity compared to the free maltoheptaose ligand, illustrating the power of multivalency. nih.gov This approach allows researchers to dissect the mechanisms of biological recognition and understand how cells use carbohydrate patterns to communicate. nih.gov

| Ligand | Dissociation Constant (K_d) | Fold Increase in Affinity (vs. G7) |

| Maltoheptaose (G7) | ~820 µM | 1x |

| Nonfluid G7-Glycoliposomes | 0.93 µM | ~900x |

| Fluid G7-Glycoliposomes | 0.51 µM | ~1600x |

This table presents the dissociation constants (Kd) for the binding of the lectin Concanavalin A to free maltoheptaose (G7) versus maltoheptaose presented on the surface of glycoliposomes. A lower Kd value indicates stronger binding. Data sourced from nih.gov.

Engineering of Advanced Materials Utilizing this compound

The unique chemical properties of this compound make it a valuable building block for advanced materials.

One of the most well-documented applications of this compound is in the creation of nanocarriers for targeted delivery. nih.gov By serving as the synthetic precursor to maltoheptaose-functionalized lipids, it enables the construction of "glyco-functionalized" liposomes. nih.govnih.gov

In a notable study, this compound was synthesized from β-cyclodextrin and subsequently used to prepare maltoheptaose-presenting glycoliposomes designed to deliver the antibiotic rifampicin (B610482) to E. coli. nih.gov These nanocarriers demonstrated enhanced interaction with the bacteria and significantly improved the drug's efficacy. The fluid G7-glycoliposomes lowered the minimal inhibitory concentration (MIC) of rifampicin by approximately threefold and showed sustained antibacterial activity. nih.govnih.gov This highlights the potential of using carbohydrate-coated nanocarriers to target specific cells or pathogens.

Similarly, nanoparticles based on maltoheptaose copolymers have been developed as potential carriers for hydrophobic drugs like tamoxifen, demonstrating high drug loading and encapsulation efficiency without the need for conventional surfactants. nih.gov

| Nanocarrier System | Core Components | Encapsulated Drug | Target/Application | Key Findings |

| Fluid G7-Glycoliposomes | DPPC, DMPG, G7-DPPE | Rifampicin | E. coli | ~3-fold lower MIC; sustained antibacterial activity. nih.govnih.gov |

| Nonfluid G7-Glycoliposomes | PC, Cholesterol, G7-DPPE | Rifampicin | E. coli | Slower drug release; less effective than fluid version. nih.gov |

| MH-b-PS Nanoparticles | Maltoheptaose-b-polystyrene | Tamoxifen Citrate | Oral Chemotherapy | Stable nanoparticles with high drug content and sustained release. nih.gov |

This table summarizes the characteristics and findings of different nanocarrier systems developed using maltoheptaose derivatives. Data sourced from nih.govnih.govnih.gov.

Derivatives of maltoheptaose are being explored in polymer science to create novel amphiphilic block copolymers. In these structures, the hydrophilic maltoheptaose segment is paired with a hydrophobic polymer block, such as polystyrene. nih.gov Maltoheptaose-b-polystyrene (MH-b-PS) is one such example. nih.gov

These block copolymers can self-assemble in solution to form well-defined nanostructures, like micelles or nanoparticles. nih.gov The hydrophobic core of these structures can serve as a reservoir for poorly water-soluble molecules, while the hydrophilic carbohydrate shell provides stability in aqueous environments and a potential interface for biological recognition. These maltoheptaose-based copolymers are noted as an attractive class of temperature-responsive polymers for creating nanostructured materials. nih.gov

Currently, there is limited specific research available detailing the direct use of this compound in carbon dioxide-based processes or material synthesis. This remains an area for potential future exploration, as carbohydrate-based polymers and materials are of general interest for green chemistry and sustainable material development.

Exploration in Biosensing and Diagnostic Tool Development Based on this compound

The principles that make maltoheptaose-derived materials effective for studying protein interactions also make them promising candidates for biosensing and diagnostics. A biosensor typically requires a recognition element that binds specifically to a target analyte and a transducer that converts this binding event into a measurable signal.

The high-avidity binding of maltoheptaose-presenting glycoliposomes to specific lectins or bacterial surfaces provides a strong foundation for a recognition system. nih.gov For example, these glycoliposomes could be immobilized on a sensor chip (e.g., for surface plasmon resonance) to detect the presence of specific bacteria or lectins in a sample. The binding event would cause a change in the refractive index at the sensor surface, generating a detectable signal. Furthermore, techniques like Fluorescence Resonance Energy Transfer (FRET), which were used to confirm the interaction between the glycoliposomes and E. coli, could be adapted into a diagnostic assay format. nih.gov

Computational and Theoretical Studies on Maltoheptaose Tricosaacetate

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for studying the dynamic nature of biomolecules. For maltoheptaose (B131047) tricosaacetate, MD simulations can reveal its conformational preferences and how it interacts with its environment, such as solvents or biological macromolecules.

Intermolecular interactions, particularly hydrogen bonding, are also a major focus of MD studies. While the acetylation of the hydroxyl groups in maltoheptaose prevents them from acting as hydrogen bond donors, the carbonyl oxygens of the acetyl groups can still act as hydrogen bond acceptors. MD simulations can quantify the number and lifetime of hydrogen bonds between maltoheptaose tricosaacetate and surrounding water molecules or other solutes. This information is crucial for understanding its solubility and how it interacts with other molecules. For example, simulations of acetylated carbohydrates in different solvents can predict their solubility and aggregation behavior.

The following table summarizes typical data that would be generated from an MD simulation of this compound in an aqueous environment.

| Simulation Parameter | Description | Typical Value Range | Significance |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | 1.0 - 1.5 nm | Indicates the overall shape and folding of the oligosaccharide chain. |

| RMSD from initial structure | Measures the average distance between the atoms of superimposed structures. | 0.2 - 0.5 nm | Assesses the structural stability and equilibration of the simulation. |

| Glycosidic Torsion Angles (φ, ψ) | Describe the rotation around the bonds linking the glucose units. | Varies | Determines the secondary structure and overall conformation of the polysaccharide. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | 800 - 1200 Ų | Relates to the molecule's solubility and potential for intermolecular interactions. |

| Intermolecular Hydrogen Bonds | Number of hydrogen bonds between the molecule and the solvent. | 50 - 100 | Crucial for understanding solvation and interactions with other molecules. |

Note: The values in this table are hypothetical and representative of what would be expected from such a study.

Quantum Chemical Calculations of Electronic Structure and Reactivity of this compound

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. aspbs.com For this compound, these calculations can pinpoint the most reactive sites, predict spectroscopic properties, and elucidate the nature of its chemical bonds.

QC calculations can be used to determine the distribution of electron density within the molecule. This is often visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. For this compound, the MEP would likely show negative potential around the carbonyl oxygens of the acetyl groups, indicating these are sites susceptible to electrophilic attack. Conversely, the acetyl methyl protons and the anomeric carbons would exhibit a more positive potential.

Furthermore, QC calculations can provide valuable information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the oxygen atoms of the glycosidic linkages or the carbonyl groups, while the LUMO may be distributed over the carbonyl carbons.

Reactivity descriptors, such as Fukui functions, can also be calculated to predict the most likely sites for nucleophilic and electrophilic attack with greater precision. This information is invaluable for understanding the chemical behavior of this compound in various reactions, such as hydrolysis or further functionalization.

The table below presents a summary of the types of data that would be obtained from quantum chemical calculations on this compound.

| Calculated Property | Method | Significance |

| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Provides the most stable 3D structure and bond lengths/angles. |

| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and electronic transition energies. |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |

| Mulliken Atomic Charges | QC methods | Quantifies the partial charge on each atom, offering insights into local reactivity. nih.gov |

| Vibrational Frequencies | DFT | Predicts the infrared (IR) spectrum, aiding in experimental characterization. nih.gov |

Note: The methods listed are examples of commonly used quantum chemical approaches.

Computational Design of Novel this compound Derivatives and Self-Assembled Systems

Computational methods are increasingly used to design novel molecules with desired properties, a process known as in silico design. nih.gov For this compound, this could involve creating derivatives with enhanced functionalities or designing self-assembled systems for applications in materials science or drug delivery.

One area of computational design is the modification of the acetylation pattern. By selectively removing or adding acetyl groups at specific positions, it is possible to fine-tune the molecule's solubility, biodegradability, and interaction with biological targets. Computational screening can be used to predict the properties of a large library of hypothetical derivatives, allowing researchers to prioritize the most promising candidates for synthesis. For example, a derivative with a specific pattern of acetylation might be designed to bind to a particular protein receptor.

Another exciting application is the computational design of self-assembling systems based on this compound derivatives. By attaching hydrophobic or hydrophilic moieties to the oligosaccharide backbone, amphiphilic molecules can be created that self-assemble into structures like micelles or vesicles in an aqueous environment. rsc.org Molecular dynamics simulations can be used to predict the critical micelle concentration, the size and shape of the aggregates, and their stability. Such systems could be designed to encapsulate and deliver drugs, with the oligosaccharide portion providing biocompatibility and potential for cell targeting. nih.gov

Computational design strategies for this compound derivatives could include:

Quantitative Structure-Activity Relationship (QSAR) studies: to correlate structural features with biological activity or physical properties.

Virtual screening: to identify derivatives with high binding affinity to a specific target.

De novo design: to generate entirely new molecular structures with desired properties. researchgate.net

The following table outlines a hypothetical computational design workflow for a novel this compound-based drug delivery system.

| Design Step | Computational Method | Objective |

| 1. Derivative Library Generation | Combinatorial chemistry software | Create a virtual library of this compound derivatives with different functional groups. |

| 2. Property Prediction | QSAR, MD simulations | Predict solubility, stability, and drug-loading capacity of each derivative. rsc.org |

| 3. Target Interaction Modeling | Molecular docking, MD simulations | Simulate the binding of the derivatives to a target cell surface receptor. |

| 4. Lead Candidate Selection | Scoring functions, free energy calculations | Identify the most promising derivatives for experimental synthesis and testing. |

Theoretical Modeling of Enzymatic Degradation Processes of this compound

Understanding the enzymatic degradation of this compound is crucial for its applications in biodegradable materials and for assessing its persistence in biological systems. Theoretical modeling can provide a detailed picture of the degradation process at the molecular level. nih.gov

The enzymatic degradation of acetylated polysaccharides is often slower and more complex than that of their non-acetylated counterparts. nih.gov The acetyl groups can sterically hinder the enzyme's access to the glycosidic bonds, and the specific pattern of acetylation can influence which enzymes are capable of breaking down the molecule.

Theoretical modeling of this process typically involves a multi-scale approach. Quantum mechanics/molecular mechanics (QM/MM) simulations are particularly well-suited for studying the catalytic mechanism. In a QM/MM simulation, the active site of the enzyme and the scissile glycosidic bond of the substrate are treated with a high-level quantum mechanics method, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. This allows for the simulation of the chemical bond-breaking and bond-forming steps of the enzymatic reaction.

These simulations can be used to:

Identify the key amino acid residues in the enzyme's active site involved in catalysis.

Determine the reaction pathway and calculate the activation energy for the hydrolysis of the glycosidic bond.

Understand how the presence and position of acetyl groups affect the binding of the substrate to the enzyme and the catalytic efficiency.

Molecular dynamics simulations can also be used to study the initial binding of this compound to the enzyme and the conformational changes that occur upon binding. By comparing the binding of different acetylated isomers, researchers can gain insights into the enzyme's substrate specificity.

The table below summarizes key aspects that can be investigated through the theoretical modeling of the enzymatic degradation of this compound.

| Investigated Aspect | Modeling Technique | Key Insights |

| Substrate Binding and Recognition | Molecular Docking, MD Simulations | Preferred binding modes, role of specific acetyl groups in recognition. |

| Catalytic Mechanism | QM/MM Simulations | Reaction pathway, transition state structures, activation energy barriers. |

| Effect of Acetylation Pattern | Comparative MD and QM/MM | How different acetylation patterns influence binding affinity and reaction rates. |

| Product Release | MD Simulations | The pathway and energetics of the product fragments leaving the active site. |

Through these computational and theoretical approaches, a comprehensive understanding of this compound can be achieved, guiding its synthesis, modification, and application in various scientific and technological fields.

Emerging Research Directions and Future Perspectives for Maltoheptaose Tricosaacetate

Integration with Advanced High-Throughput Analytical Techniques

The intricate nature of maltoheptaose (B131047) tricosaacetate necessitates the use of sophisticated analytical techniques for its characterization and for studying its interactions. High-throughput screening (HTS) methodologies are becoming increasingly vital for rapidly assessing the potential of carbohydrate derivatives in various applications. The integration of maltoheptaose tricosaacetate with these advanced techniques is a key area of emerging research.

One of the primary challenges in studying complex carbohydrates is their analysis. Traditional methods can be time-consuming and require significant amounts of sample. High-throughput techniques, such as those utilizing microarrays and automated liquid handling systems, offer a solution by enabling the rapid and parallel analysis of multiple samples. For instance, carbohydrate microarrays can be employed to study the binding interactions of this compound with proteins or other biomolecules, providing valuable insights into its biological activity.

Furthermore, the development of novel analytical methods is crucial. For example, techniques that combine mass spectrometry with separation methods like high-performance liquid chromatography (HPLC) can provide detailed structural information and quantification of this compound and its derivatives in complex mixtures.

Development of Novel and Sustainable Synthetic Methodologies for this compound

The synthesis of this compound is a multi-step process that traditionally involves the use of protecting groups and can generate significant chemical waste. A major focus of current research is the development of more efficient and environmentally friendly synthetic routes.

One promising approach is the use of enzymatic synthesis. Enzymes, such as glycosyltransferases, can catalyze the formation of glycosidic bonds with high specificity and stereoselectivity, reducing the need for complex protection and deprotection steps. This not only simplifies the synthesis but also aligns with the principles of green chemistry by minimizing the use of hazardous reagents and solvents.

| Reagent | Amount | Moles |

| Ferric Chloride (FeCl3) | 200 mg | 1.23 mmol |

| Acetic Anhydride (B1165640) (Ac2O) | 12.5 mL | 132 mmol |

| β-cyclodextrin | 4.00 g | 3.52 mmol |

The development of sustainable synthetic methodologies is not only crucial for making this compound more accessible for research but also for its potential large-scale industrial applications.

Expanding Supramolecular Applications of this compound

Supramolecular chemistry, the study of systems composed of a discrete number of molecules, offers exciting opportunities for the application of this compound. Its well-defined structure and multiple hydroxyl groups (after deacetylation) make it an excellent building block for the construction of complex supramolecular assemblies.

One area of interest is the use of maltoheptaose derivatives in the formation of self-assembled monolayers (SAMs) on various surfaces. These organized molecular layers can be used to modify the surface properties of materials, for example, to improve their biocompatibility or to create specific recognition sites for biosensing applications.

Furthermore, the ability of maltoheptaose to form inclusion complexes with other molecules is being explored. This property can be exploited for the encapsulation and controlled release of guest molecules, such as drugs or fragrances. The tricosaacetate derivative, with its modified solubility and interaction properties, could offer advantages over the parent maltoheptaose in certain applications.

Innovations in Advanced Material Science Incorporating this compound

The unique properties of this compound make it a promising candidate for incorporation into advanced materials. Its carbohydrate backbone provides a biocompatible and biodegradable component, while the acetate (B1210297) groups can be modified to tune its physical and chemical properties.

An emerging application is in the development of novel biomaterials. For instance, this compound could be used to create hydrogels with specific mechanical properties and degradation profiles for tissue engineering and drug delivery applications. The controlled release of therapeutic agents from such hydrogels could be triggered by specific enzymes or changes in the physiological environment.

In the realm of nanotechnology, maltoheptaose derivatives are being investigated for the surface modification of nanoparticles. For example, maltoheptaose-presenting glycoliposomes have been synthesized for the delivery of drugs like rifampicin (B610482). nih.gov These modified nanoparticles can exhibit improved stability, biocompatibility, and targeting capabilities for applications in diagnostics and therapeutics. The interaction of these functionalized nanoparticles with biological systems is a key area of ongoing research.

Interdisciplinary Research Opportunities for this compound Studies

The study of this compound is inherently interdisciplinary, requiring expertise from chemistry, biology, materials science, and engineering. The future of research in this area lies in fostering collaborations across these fields to fully exploit the potential of this versatile molecule.

For example, chemists can focus on developing novel synthetic routes and characterizing the fundamental properties of this compound. Biologists can then investigate its interactions with cells and tissues, paving the way for biomedical applications. Materials scientists and engineers can subsequently design and fabricate novel devices and systems that incorporate this functional carbohydrate.

The convergence of these disciplines will be essential for tackling complex challenges, such as the development of targeted drug delivery systems, advanced biosensors, and new biocompatible materials. The continued exploration of this compound and its derivatives promises to yield exciting scientific discoveries and technological innovations in the years to come.

Q & A

Basic Research Questions

Q. What experimental methodologies are used to characterize the structural stability of maltoheptaose derivatives under varying conditions?

- Methodological Answer : Low-energy collision-induced dissociation (CID) and higher-energy collision dissociation (HCD) mass spectrometry are employed to study gas-phase dissociation energetics. For example, lithium-cationized maltoheptaose was analyzed using CID to determine binding energies and fragmentation patterns, providing insights into glycosidic bond stability . Structural validation often combines nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm acetylation patterns and carbohydrate backbone integrity .

Q. How can maltoheptaose tricosaacetate be synthesized and functionalized for polymer applications?

- Methodological Answer : A catalyst-free Staudinger reaction using perfluorophenyl azide-mediated grafting is effective. For instance, maltoheptaose has been grafted onto poly(lactic acid) (PLA) by reacting phosphine-derivatized maltoheptaose with PFAA-functionalized PLA in dimethyl sulfoxide (DMSO) at room temperature. Reaction progress is monitored via ¹H-NMR and ³¹P-NMR to confirm covalent bonding .

Q. What safety protocols are critical when handling maltoheptaose in laboratory settings?

- Methodological Answer : Follow industry-standard safety data sheets (SDS), which specify handling under controlled ventilation, use of personal protective equipment (PPE), and avoidance of inhalation/ingestion. Storage should adhere to dry, room-temperature conditions to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can sequential infiltration synthesis (SIS) parameters be optimized to enhance Al₂O₃ incorporation in maltoheptaose films for nanolithography?

- Methodological Answer : Key parameters include precursor pulse duration, exposure time, and temperature. For example:

- Reducing TMA/H₂O exposure time from 100 s to 20 s increases Al₂O₃ volume fraction from 2% to 40% but reduces infiltration depth.

- Shorter precursor pulses (e.g., 10 ms TMA, 5 ms H₂O) improve infiltration uniformity, achieving 40% Al₂O₃ in maltoheptaose films.

Temperature variations (64–100°C) minimally affect infiltration, suggesting thermal stability . Neutron reflectometry is critical for quantifying depth-resolved Al₂O₃ distribution .

Q. How should researchers resolve contradictions in competitive binding data involving maltoheptaose and starch analogs?

- Methodological Answer : Use strain-specific competitive inhibition assays with labeled substrates. For example:

- In Bacteroides thetaiotaomicron, preincubation with unlabeled amylopectin (95% inhibition) vs. maltoheptaose (90%) revealed differential binding affinities.

- Mutant strains (susE, susF) showed reduced pullulan inhibition (14%), highlighting the role of specific membrane transporters. Triangulate data via knockout studies and isothermal titration calorimetry (ITC) to validate binding constants .

Q. What comparative strategies distinguish this compound from other carbohydrate derivatives in nanostructured material applications?

- Methodological Answer : Use block copolymer (BCP) lithography to evaluate patterning resolution. Maltoheptaose-based BCPs achieved 12 nm line spacing via SIS, outperforming polystyrene derivatives. Characterization via atomic force microscopy (AFM) and grazing-incidence small-angle X-ray scattering (GISAXS) confirms pattern fidelity . Comparative studies should assess etch selectivity and thermal stability against cellulose triacetate analogs .

Q. How can gas-phase dissociation studies inform the design of maltoheptaose-based host-guest complexes?

- Methodological Answer : Employ CID experiments to measure lithium-cationized complex stability. For instance, dissociation thresholds for maltoheptaose-lithium complexes reveal preferential binding at specific hydroxyl sites, guiding functionalization strategies for drug delivery systems. Computational modeling (DFT or MD simulations) complements experimental data to predict interaction sites .

Methodological Notes

- Data Triangulation : Combine neutron reflectometry, NMR, and mass spectrometry to address discrepancies in infiltration or binding studies .

- Experimental Controls : Include wild-type vs. mutant strains in binding assays and inert polymers (e.g., dextran) as negative controls .

- Parameter Optimization : Use factorial design (DoE) to systematically vary SIS parameters and identify trade-offs between Al₂O₃ volume and infiltration depth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.